molecular formula C17H16BrN3O2S2 B2959750 2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034298-53-6

2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2959750
CAS No.: 2034298-53-6
M. Wt: 438.36
InChI Key: JGAXSRXRNDYOII-UHFFFAOYSA-N
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Description

2-((5-Bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a 1-methylpyrazole moiety at the 4-position and a sulfonyl-linked 5-bromothiophene group at the 2-position. Crystallographic characterization of such compounds often employs SHELX software for refinement .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c1-20-9-13(8-19-20)15-11-21(10-12-4-2-3-5-14(12)15)25(22,23)17-7-6-16(18)24-17/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAXSRXRNDYOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic synthesis. The process begins with the preparation of the bromothiophene derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the tetrahydroisoquinoline core through cyclization reactions. Common reagents used in these steps include brominating agents, sulfonyl chlorides, and cyclization catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Halogen Position Crystallographic Features Refinement Software Biological Relevance (if reported) Reference ID
Target Compound: 2-((5-Bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-THIQ 5-Bromothiophene, 1-methylpyrazole, sulfonyl Thiophene C5 Likely triclinic/P̄1 (inferred from analogs) SHELXL Not explicitly stated
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole (4) Chlorophenyl, fluorophenyl, triazolyl Phenyl C4 Triclinic, P̄1, two independent molecules SHELXL Anticandidal, antimicrobial
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-...-thiazole (I) Bromophenyl, fluorophenyl, triazolyl Phenyl C4 Not explicitly stated SHELXL Kinase inhibition (analogs)
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[...]chromen-4-one Methylthiophene, pyrazolopyrimidine Thiophene C5 No crystal data N/A Kinase inhibitor (implied)

Key Observations

Substituent Effects: The target compound’s 5-bromothiophene group distinguishes it from phenyl-halogenated analogs (e.g., 4-chlorophenyl in compound 4 ). Bromine’s larger atomic radius compared to chlorine or fluorine may enhance lipophilicity and influence π-π stacking in crystal packing.

Crystallographic Trends :

  • Isostructural compounds (e.g., 4 and 5 ) exhibit similar triclinic packing with slight adjustments for halogen size, suggesting the target compound may adopt comparable lattice arrangements.
  • SHELXL is consistently used for small-molecule refinement across analogs, ensuring high precision in bond-length and angle calculations .

Synthesis and Yield :

  • High yields (>80%) are reported for halogenated thiazole derivatives (e.g., compound 4 ), suggesting efficient synthetic routes for brominated analogs. The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) or sulfonylation reactions.

Contradictions and Limitations

  • highlights that halogen size (Cl vs. F) minimally affects molecular conformation but alters crystal packing. However, bromine’s larger size in the target compound may introduce more significant packing disruptions.
  • The absence of direct biological data for the target compound limits functional comparisons; inferences are drawn solely from structural analogs.

Biological Activity

The compound 2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 2034298-53-6) is a complex organic molecule with potential biological activities. Its structure features a sulfonyl group and a tetrahydroisoquinoline core, which are known to contribute to various pharmacological properties. This article explores the biological activity of this compound based on recent research findings.

The molecular formula of the compound is C17H16BrN3O2S2C_{17}H_{16}BrN_{3}O_{2}S_{2} with a molecular weight of 438.4 g/mol. The presence of bromine and sulfur atoms in its structure suggests potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those similar to the compound , exhibit significant antimicrobial properties . Specifically, pyrazoles have been shown to possess antibacterial and antifungal activities. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of Salmonella typhi and Bacillus subtilis effectively .

Anticancer Activity

The compound's structural components suggest potential anticancer activity . Pyrazoles are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. A review highlighted that several pyrazole derivatives exhibit promising anticancer effects through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

Compounds containing the tetrahydroisoquinoline scaffold have been associated with anti-inflammatory effects . The sulfonamide moiety in the compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

Synthesis and Characterization

A recent study synthesized various derivatives of thiophene-sulfonamide compounds, including those with pyrazole groups. Characterization techniques such as NMR and mass spectrometry confirmed their structures. The synthesized compounds were evaluated for their biological activities against different bacterial strains and showed promising results

3
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Docking Studies

Molecular docking studies conducted on similar compounds indicated strong interactions with specific proteins involved in disease pathways. These studies suggested that the compound could effectively bind to target enzymes or receptors, enhancing its potential therapeutic applications

3
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Research Findings Summary

Activity Mechanism References
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis, inhibition of tumor growth
Anti-inflammatoryModulation of inflammatory pathways

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